molecular formula C4H6N2O B12448434 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt CAS No. 57707-21-8

3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt

Cat. No.: B12448434
CAS No.: 57707-21-8
M. Wt: 98.10 g/mol
InChI Key: RYSZZSBHHWLGHU-UHFFFAOYSA-N
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Description

3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes a hydroxyl group at position 4 and a methyl group at position 2, forming an inner salt. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to exhibit tautomerism and participate in various chemical reactions .

Preparation Methods

The synthesis of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The hydroxyl and methyl groups are introduced through subsequent functionalization reactions. Industrial production methods often employ catalyst-free, one-pot synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo tautomerism also plays a role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt can be compared with other pyrazole derivatives such as:

Properties

CAS No.

57707-21-8

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

2-methyl-3H-pyrazol-4-one

InChI

InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2H,3H2,1H3

InChI Key

RYSZZSBHHWLGHU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)C=N1

Origin of Product

United States

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